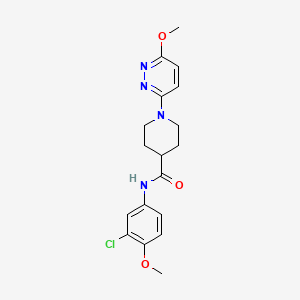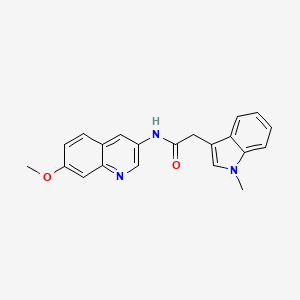![molecular formula C19H19N3O2S B14933592 N-methyl-3-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide](/img/structure/B14933592.png)
N-methyl-3-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-3-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide is a complex organic compound that features a benzamide core substituted with a pyrrole and thiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrole Moiety: Pyrrole can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Thiophene Moiety: Thiophene can be synthesized through the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling Reactions: The pyrrole and thiophene moieties are then coupled to a benzamide core through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Bromine in acetic acid with iron(III) chloride as a catalyst.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives of the compound.
科学的研究の応用
N-methyl-3-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials due to its conjugated system.
作用機序
The mechanism of action of N-methyl-3-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
N-methylpyrrole: A simpler analog with similar structural features but lacking the thiophene and benzamide moieties.
Thiophene-2-carboxamide: Contains the thiophene moiety but lacks the pyrrole and benzamide components.
N-methyl-2-pyrrolecarboxaldehyde: Similar in structure but with an aldehyde group instead of the benzamide.
Uniqueness
N-methyl-3-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide is unique due to its combination of pyrrole, thiophene, and benzamide moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
特性
分子式 |
C19H19N3O2S |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
N-methyl-3-[(3-pyrrol-1-yl-3-thiophen-3-ylpropanoyl)amino]benzamide |
InChI |
InChI=1S/C19H19N3O2S/c1-20-19(24)14-5-4-6-16(11-14)21-18(23)12-17(15-7-10-25-13-15)22-8-2-3-9-22/h2-11,13,17H,12H2,1H3,(H,20,24)(H,21,23) |
InChIキー |
DGYIQTLEZPMDJE-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)CC(C2=CSC=C2)N3C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-6-hydroxy-2-(4-methoxybenzylidene)-7-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B14933515.png)
![2-(2,5-dioxo-1-phenylimidazolidin-4-yl)-N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B14933520.png)
![4-(3-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B14933529.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-methoxy-1H-indol-1-yl)propanamide](/img/structure/B14933536.png)
![4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B14933540.png)

![N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide](/img/structure/B14933548.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B14933560.png)
![Methyl 4-[({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamoyl)amino]benzoate](/img/structure/B14933561.png)
![3-[3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B14933567.png)
![3-(3-chlorophenyl)-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14933571.png)


